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molecular formula C10H6F2N2O2S B8313087 5-(3,5-Difluoro-phenylamino)-thiazole-4-carboxylic acid

5-(3,5-Difluoro-phenylamino)-thiazole-4-carboxylic acid

Cat. No. B8313087
M. Wt: 256.23 g/mol
InChI Key: REYVOKYRCVJPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678815B2

Procedure details

The title compound, MS (ISP): m/e=347.5 (M+H+), was prepared as for example 1, steps A to C. Step A was performed using 1,3-difluoro-5-isothiocyanato-benzene and yielded 5-(3,5-difluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester. This was hydrolized in step B to 5-(3,5-difluoro-phenylamino)-thiazole-4-carboxylic acid, which was reacted with 6-methyl-pyridin-2-ylamine in step C. 1,3-Difluoro-5-isothiocyanato-benzene was prepared as in example 96, starting from 3,5-difluoro-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[S:14]C=NC=2C(O)=O)[CH:5]=[C:6]([F:8])[CH:7]=1.CC1N=C(N)C=CC=1.FC1C=C(N)C=C(F)C=1>>[F:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[S:14])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC1=C(N=CS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)N=C=S)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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